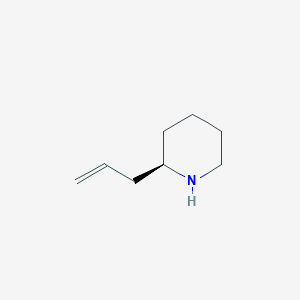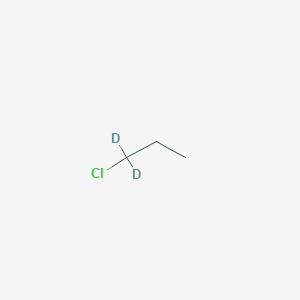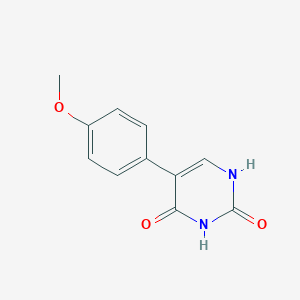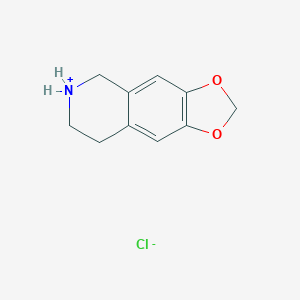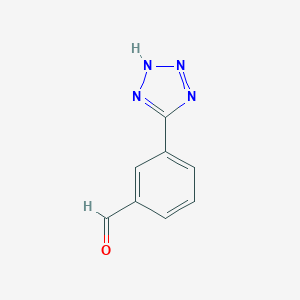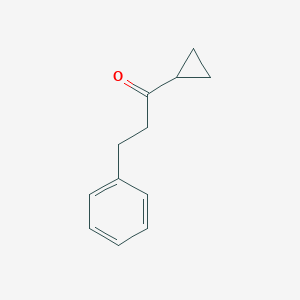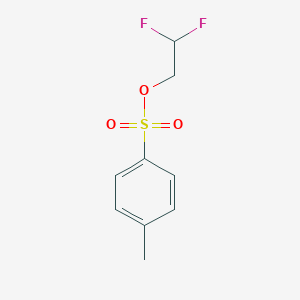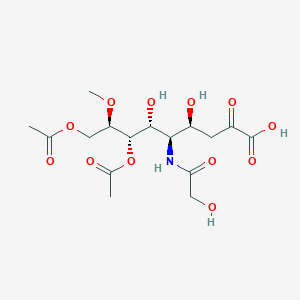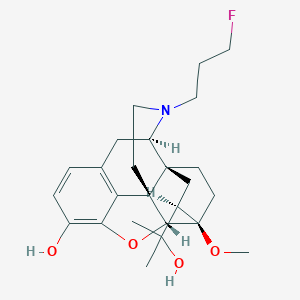
N-(3-Fluoropropyl)-N-nordiprenorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluoropropyl)-N-nordiprenorphine (FNDP) is a synthetic opioid compound that has gained attention in recent years due to its potential applications in scientific research. FNDP is a derivative of the opioid receptor agonist, diprenorphine, and has been shown to have a high affinity for the mu-opioid receptor.
Mécanisme D'action
N-(3-Fluoropropyl)-N-nordiprenorphine acts on the mu-opioid receptor in the brain and spinal cord to produce analgesic effects. The mu-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. N-(3-Fluoropropyl)-N-nordiprenorphine binds to the receptor with high affinity, resulting in the activation of downstream signaling pathways that lead to the inhibition of pain transmission.
Effets Biochimiques Et Physiologiques
N-(3-Fluoropropyl)-N-nordiprenorphine has been shown to produce analgesic effects in animal models of pain. In addition to its analgesic effects, N-(3-Fluoropropyl)-N-nordiprenorphine has been shown to produce other physiological effects, including respiratory depression, sedation, and hypothermia. These effects are similar to those produced by other opioids and are mediated by the activation of the mu-opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-Fluoropropyl)-N-nordiprenorphine in lab experiments is its high affinity for the mu-opioid receptor, which allows for the selective activation of the receptor. Additionally, N-(3-Fluoropropyl)-N-nordiprenorphine has been shown to have a longer duration of action compared to other opioids, making it useful for studying the long-term effects of opioid exposure. One limitation of using N-(3-Fluoropropyl)-N-nordiprenorphine in lab experiments is its potential for abuse and addiction, which must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for the study of N-(3-Fluoropropyl)-N-nordiprenorphine. One area of research is the development of novel opioids that have reduced potential for abuse and addiction. Another area of research is the development of opioid-based therapies for the treatment of chronic pain that have fewer side effects than currently available medications. Additionally, the use of N-(3-Fluoropropyl)-N-nordiprenorphine in combination with other drugs, such as non-opioid analgesics, may provide a more effective and safer approach to pain management.
Méthodes De Synthèse
The synthesis of N-(3-Fluoropropyl)-N-nordiprenorphine involves the reaction of diprenorphine with 3-fluoropropyl bromide in the presence of a base. The resulting product is purified using column chromatography to obtain pure N-(3-Fluoropropyl)-N-nordiprenorphine. The synthesis of N-(3-Fluoropropyl)-N-nordiprenorphine has been described in detail in a study published by researchers at the University of North Carolina.
Applications De Recherche Scientifique
N-(3-Fluoropropyl)-N-nordiprenorphine has been used in scientific research to study the mu-opioid receptor and its role in pain management. N-(3-Fluoropropyl)-N-nordiprenorphine has been shown to be a potent and selective mu-opioid receptor agonist, making it a valuable tool for studying the receptor's function. Additionally, N-(3-Fluoropropyl)-N-nordiprenorphine has been used to study the pharmacokinetics and pharmacodynamics of opioids, as well as their potential for abuse and addiction.
Propriétés
Numéro CAS |
125828-20-8 |
|---|---|
Nom du produit |
N-(3-Fluoropropyl)-N-nordiprenorphine |
Formule moléculaire |
C25H34FNO4 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(1S,2S,6R,14R,15R,16R)-5-(3-fluoropropyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C25H34FNO4/c1-22(2,29)17-14-23-7-8-25(17,30-3)21-24(23)9-12-27(11-4-10-26)18(23)13-15-5-6-16(28)20(31-21)19(15)24/h5-6,17-18,21,28-29H,4,7-14H2,1-3H3/t17-,18-,21-,23-,24+,25-/m1/s1 |
Clé InChI |
XNKPKLJCHQDNQO-AEXPAKOBSA-N |
SMILES isomérique |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
SMILES canonique |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
Synonymes |
3-FPND N-(3-(18F)-fluoropropyl)-N-nordiprenorphine N-(3-fluoropropyl)-N-nordiprenorphine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
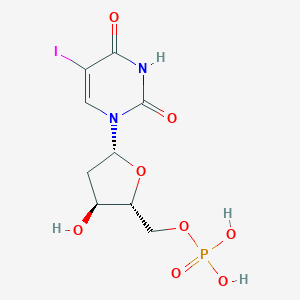
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)


